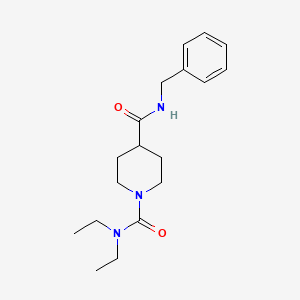![molecular formula C15H17N3O4S B5401035 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. MRS2500 has been widely used in scientific research to investigate the role of the P2Y1 receptor in different biological systems.
作用機序
2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide acts as a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. Activation of the P2Y1 receptor leads to the activation of intracellular signaling pathways, including the phospholipase C pathway, which results in the release of intracellular calcium. 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide binds to the P2Y1 receptor and prevents the binding of extracellular nucleotides, thereby inhibiting the activation of the receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects, depending on the biological system being studied. For example, 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to inhibit platelet aggregation, reduce vascular smooth muscle contraction, and decrease neurotransmitter release. 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has also been shown to inhibit bone formation, promote neural development, and modulate immune response. The biochemical and physiological effects of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide are mediated by the inhibition of the P2Y1 receptor and downstream signaling pathways.
実験室実験の利点と制限
The use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide in scientific research provides several advantages. 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide is a selective antagonist of the P2Y1 receptor, which allows for the specific investigation of the role of this receptor in different biological systems. 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide is also commercially available from various chemical suppliers, which facilitates its use in scientific experiments. However, there are also limitations to the use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. For example, 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results. Additionally, the use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide may not fully replicate the physiological conditions of the biological system being studied, as the inhibition of the P2Y1 receptor may have downstream effects on other signaling pathways.
将来の方向性
There are several future directions for the use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide in scientific research. One direction is the investigation of the role of the P2Y1 receptor in different pathological conditions, such as cardiovascular disease, cancer, and neurological disorders. Another direction is the development of more selective and potent antagonists of the P2Y1 receptor, which can provide more specific insights into the role of this receptor in different biological systems. Additionally, the use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide in combination with other pharmacological agents or genetic manipulations can provide a more comprehensive understanding of the role of the P2Y1 receptor in different biological systems.
合成法
The synthesis of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide involves several steps, starting from the reaction of 2-methoxy-5-nitrobenzamide with methylamine. The resulting intermediate is then reacted with 3-pyridinemethylamine and sulfonyl chloride to yield 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. The synthesis of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
科学的研究の応用
2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has been used in numerous scientific studies to investigate the role of the P2Y1 receptor in different biological systems. For example, 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has been used to study platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has also been used to investigate the role of the P2Y1 receptor in bone formation, neural development, and immune response. The use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide in scientific research has provided valuable insights into the physiological and pathological roles of the P2Y1 receptor.
特性
IUPAC Name |
2-methoxy-N-methyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-16-15(19)13-8-12(5-6-14(13)22-2)23(20,21)18-10-11-4-3-7-17-9-11/h3-9,18H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKJNVKMHDBSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethylphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5400960.png)
![N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide](/img/structure/B5400966.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5400972.png)

![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)

![2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5401019.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)


